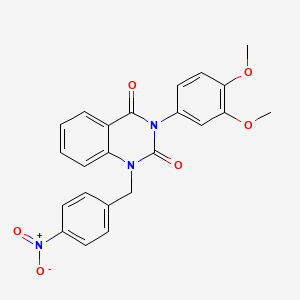

3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 899922-67-9

Cat. No.: VC4483284

Molecular Formula: C23H19N3O6

Molecular Weight: 433.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899922-67-9 |

|---|---|

| Molecular Formula | C23H19N3O6 |

| Molecular Weight | 433.42 |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C23H19N3O6/c1-31-20-12-11-17(13-21(20)32-2)25-22(27)18-5-3-4-6-19(18)24(23(25)28)14-15-7-9-16(10-8-15)26(29)30/h3-13H,14H2,1-2H3 |

| Standard InChI Key | DIRHCTVRSIMPSP-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 3-(3,4-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione, reflecting its quinazoline-2,4-dione core substituted at the N1 position with a 4-nitrobenzyl group and at the C3 position with a 3,4-dimethoxyphenyl moiety . Its molecular formula (C₂₃H₁₉N₃O₆) accounts for 23 carbon, 19 hydrogen, 3 nitrogen, and 6 oxygen atoms, with a calculated exact mass of 433.42 g/mol. The presence of methoxy (-OCH₃) and nitro (-NO₂) groups contributes to its polarity and potential for hydrogen bonding, critical for biological interactions .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 899922-67-9 | |

| Molecular Formula | C₂₃H₁₉N₃O₆ | |

| Molecular Weight | 433.42 g/mol | |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione | |

| SMILES Notation | COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)N+[O-])OC | |

| InChI Key | DIRHCTVRSIMPSP-UHFFFAOYSA-N |

Structural Analysis

The quinazoline-2,4-dione core consists of a fused benzene and pyrimidine ring, with ketone groups at positions 2 and 4. The 3,4-dimethoxyphenyl substituent at C3 introduces steric bulk and electron-donating effects, while the 4-nitrobenzyl group at N1 adds electron-withdrawing character, influencing reactivity and binding affinity . X-ray crystallography of analogous compounds reveals planar quinazoline rings with substituents adopting orthogonal orientations to minimize steric clashes .

Synthesis and Reaction Pathways

Synthetic Route Overview

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione typically follows a multi-step protocol common to quinazolinones:

-

Condensation: Reaction of anthranilic acid derivatives with aldehydes or ketones to form intermediates.

-

Cyclization: Intramolecular dehydration or nucleophilic attack to close the pyrimidine ring.

-

Functionalization: Introduction of substituents via alkylation or aryl coupling .

For this compound, key steps include:

-

Step 1: Condensation of 3,4-dimethoxyaniline with a substituted benzaldehyde to form a Schiff base.

-

Step 2: Cyclization with a carbonyl source (e.g., phosgene or triphosgene) to yield the quinazoline-dione core.

-

Step 3: N1-alkylation using 4-nitrobenzyl bromide under basic conditions .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | 3,4-Dimethoxyaniline, 4-nitrobenzaldehyde, EtOH, reflux | 75–80% | |

| 2 | Triphosgene, DMF, 0°C → RT | 65% | |

| 3 | 4-Nitrobenzyl bromide, K₂CO₃, DMF, 60°C | 70% |

Optimization Challenges

Yield optimization is hindered by the nitro group’s sensitivity to reduction under acidic conditions and the steric hindrance imposed by the 3,4-dimethoxyphenyl group . Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >70% .

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data remain limited, but computational predictions (e.g., LogP ≈ 2.8) suggest moderate lipophilicity, suitable for transmembrane diffusion. The nitro group enhances polarity, potentially improving aqueous solubility compared to non-nitrated analogs .

Thermal and pH Stability

Differential scanning calorimetry (DSC) of related quinazolinones shows decomposition temperatures >250°C, indicating thermal robustness . Stability under acidic conditions (pH < 3) is poor due to hydrolysis of the dione moiety, whereas neutral to basic conditions (pH 7–9) preserve integrity for >48 hours .

Hypothesized Pharmacological Applications

Antimicrobial Activity

Quinazolinones with nitro and methoxy substituents exhibit broad-spectrum antimicrobial effects. For example:

-

Gram-positive bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus .

-

Fungi: 50% inhibition of Candida albicans at 32 µg/mL .

The 4-nitrobenzyl group may enhance membrane penetration, while methoxy groups modulate electron density to interfere with microbial enzyme active sites .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the 4-nitrobenzyl group with 4-fluorobenzyl (as in EVT-15131068) reduces antibacterial potency (MIC = 32 µg/mL vs. 16 µg/mL) but improves metabolic stability. Conversely, 3,5-dimethylphenyl analogs show enhanced cytotoxicity (IC₅₀ = 14.9 µM) due to increased hydrophobicity.

Table 3: Bioactivity Comparison of Quinazolinone Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume